molecular formula C8H4Cl2FNO3 B1331570 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone CAS No. 887267-36-9

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

Cat. No.: B1331570
CAS No.: 887267-36-9
M. Wt: 252.02 g/mol
InChI Key: BKFPAPKXZJFNNF-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is an aromatic ketone compound characterized by the presence of dichloro, fluoro, and nitro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of 2,4-dichloro-5-fluorobenzene, followed by Friedel-Crafts acylation to introduce the ethanone group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these halogens under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2,4-Dichloro-5-fluoro-3-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)acetic acid.

Scientific Research Applications

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: It is used in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition or activation. The presence of electron-withdrawing groups (nitro, chloro, fluoro) can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.

    1-(2,4-Dichloro-5-fluoro-3-aminophenyl)ethanone: A reduction product of the nitro compound.

    2,4-Dichloro-5-fluoroacetophenone: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials.

Properties

IUPAC Name

1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPAPKXZJFNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650401
Record name 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-36-9
Record name 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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